Product packaging for 4-methyl-1,2,5,6-tetrahydropyridin-2-one(Cat. No.:CAS No. 411240-97-6)

4-methyl-1,2,5,6-tetrahydropyridin-2-one

Cat. No.: B6236021
CAS No.: 411240-97-6
M. Wt: 111.1
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Description

4-methyl-1,2,5,6-tetrahydropyridin-2-one is a chemical compound offered for research and development purposes. It belongs to the tetrahydropyridine class of organic compounds, which are of significant interest in medicinal chemistry and pharmaceutical research due to their presence in various biologically active molecules . The tetrahydropyridine scaffold is a versatile building block and is found in compounds investigated for a range of pharmacological activities. This product is strictly for Research Use Only (RUO) and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before using this compound.

Properties

CAS No.

411240-97-6

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1,2,5,6-Tetrahydropyridin-2-one Core

The construction of the 1,2,5,6-tetrahydropyridin-2-one nucleus can be achieved through several synthetic routes, including multicomponent reactions that offer efficiency in building molecular complexity, and various cyclization reactions that form the heterocyclic ring.

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like tetrahydropyridines from simple starting materials in a single step. organic-chemistry.org While specific MCRs for the direct synthesis of 4-methyl-1,2,5,6-tetrahydropyridin-2-one are not extensively documented, related structures are accessible through these methods. For instance, a one-pot synthetic approach to 5,6-dihydropyridin-2(1H)-ones has been developed using a domino process that involves Ugi, aldol (B89426), and hydrolysis reactions. acs.orgacs.org This reaction utilizes Baylis–Hillman phosphonium (B103445) salts, primary amines, isocyanides, and arylglyoxals to construct the dihydropyridinone ring system. acs.orgacs.org

Another relevant MCR is the synthesis of functionalized tetrahydropyridines through a water-assisted, five-component reaction, highlighting the use of green chemistry principles. organic-chemistry.org These approaches underscore the potential for developing a specific MCR for this compound by selecting appropriate starting materials that would introduce the methyl group at the desired position.

Table 1: Examples of Multicomponent Reactions for Related Pyridone Structures

ProductStarting MaterialsReaction TypeReference
5,6-Dihydropyridin-2(1H)-onesBaylis–Hillman phosphonium salts, primary amines, isocyanides, arylglyoxalsDomino Ugi/Aldol/Hydrolysis acs.orgacs.org
Functionalized TetrahydropyridinesBenzaldehyde, aniline, ethyl acetoacetateWater-assisted five-component reaction organic-chemistry.org
3,4,6-triaryl-2(1H)-pyridonesAromatic aldehydes, substituted acetophenones, phenyl acetamidesOne-pot three-component reaction acs.org

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the 1,2,5,6-tetrahydropyridin-2-one core, intramolecular cyclization methods are particularly relevant. A universal and diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones is based on the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)–chloroacetamides. nih.gov This method has been successfully applied to produce various substituted dihydropyridinones. nih.gov

Furthermore, the synthesis of the related 2-pyridone ring system can be achieved through various cyclization strategies, which can then potentially be reduced to the desired tetrahydropyridinone. For example, a facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds provides structurally diversified 2-pyridones. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. The use of water as a solvent in multicomponent reactions for the synthesis of tetrahydropyridines is a notable example, offering both environmental benefits and, in some cases, enhanced reaction rates. organic-chemistry.org

Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and improve yields. While not specifically detailed for this compound, its application in the synthesis of related heterocyclic structures is well-established.

Continuous flow synthesis in microreactors represents a further advancement in green chemistry for the production of pyridone derivatives. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone has been optimized in a continuous flow system, achieving satisfactory yields in a significantly shorter time compared to classical batch synthesis. sigmaaldrich.com This method offers potential for the industrial production of related compounds. sigmaaldrich.com The use of mechanochemistry, employing iron powder and water for selective reductions, also presents a sustainable and efficient alternative to traditional methods that often rely on precious metal catalysts. rsc.org

Functionalization and Derivatization of the this compound Nucleus

Once the core structure is synthesized, further functionalization can be carried out to introduce various substituents and modulate the compound's properties.

The regioselective functionalization of the pyridone ring is crucial for creating a diverse range of derivatives. While direct regioselective substitution on the this compound nucleus is not extensively reported, studies on related pyridone systems provide valuable insights. For instance, the selective functionalization at the α-methyl group of 1-substituted pyridin-2(1H)- and 4(1H)-ones can be achieved by choosing an appropriate base. acs.org n-Butyllithium has been shown to effect clean 6(2)-methyl deprotonation, allowing for subsequent reaction with various electrophiles. acs.org

Furthermore, strategies for the regioselective C–H functionalization of pyridines have been developed, which could potentially be adapted for the tetrahydropyridinone system. These methods include transition metal-catalyzed reactions and approaches using temporary directing groups to control the site of substitution. auctoresonline.org

The double bond in the 1,2,5,6-tetrahydropyridin-2-one ring offers a handle for various transformations, including oxidation and reduction.

Oxidation: The oxidation of tetrahydropyridines can lead to the corresponding pyridinium (B92312) salts or other oxidized species. For example, the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-studied process that leads to the formation of the 1-methyl-4-phenylpyridinium ion (MPP+). libretexts.org This transformation highlights a potential pathway for the aromatization of the tetrahydropyridinone ring to a pyridone.

Reduction: Catalytic hydrogenation is a common method for the reduction of the double bond in tetrahydropyridine (B1245486) derivatives to yield the corresponding piperidines. youtube.com For instance, the hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones gives the corresponding piperidinones. This suggests that this compound could be reduced to 4-methylpiperidin-2-one. The choice of catalyst, such as palladium or platinum, is crucial for the efficiency of the hydrogenation process.

Suzuki Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the substitution of aryl and heteroaryl groups onto the tetrahydropyridine scaffold. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. For tetrahydropyridine systems, a common strategy involves converting a vinyl triflate derivative into a cyclic vinyl boronate, which can then undergo Suzuki coupling with a variety of aryl or heteroaryl halides.

The reaction conditions are highly tunable, allowing for a broad scope of substrates, including those with electron-donating and electron-withdrawing groups. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, nickel-based catalysts like NiCl2(PCy3)2 have been shown to be effective for coupling challenging substrates such as aryl O-carbamates. The use of microwave irradiation can significantly accelerate the reaction, leading to efficient synthesis with lower catalyst loadings.

Mild, aqueous conditions have been developed that tolerate a wide variety of functional groups and are suitable for coupling various chloro- and bromo-pyridines, as well as other heterocycles. These protocols can even be applied to complex, highly functionalized molecules.

Below is a table summarizing various conditions used for Suzuki-Miyaura coupling of heterocyclic compounds, demonstrating the versatility of this method.

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling of Heterocyclic Compounds

ElectrophileNucleophileCatalyst (mol%)BaseSolventConditionsYield (%)Reference
Aryl Halidep-tolyl-B(OH)2Pd/SSphos (5)K2CO3Water-acetonitrile (4:1)37 °C, 18 h99%
Aryl O-CarbamateArylboronic acidNiCl2(PCy3)2 (5)K3PO4Toluene110 °C, 12 h85%
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4 (0.5)Na2CO3Dioxane/H2O120 °C, 15 min (MW)94%
1-Bromoisoquinolinep-tolyl-B(OH)2Pd/SSphos (5)K2CO3Water-acetonitrile (4:1)37 °C, 18 h92%
Heteroaryl BromideNeopentyl 5-pyrimidyl-boronic esterBuchwald precatalystTMSOK1,4-DioxaneReflux, 1 h100% (with trimethyl borate)

Incorporation of Electron-Withdrawing/Donating Groups (e.g., Fluorine, Trifluoromethyl) for Electronic Property Modulation

The introduction of electron-withdrawing groups like fluorine (F) and trifluoromethyl (CF3) into heterocyclic structures is a widely employed strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and bioavailability.

Synthetic approaches to fluorinated tetrahydropyridinones and related structures generally fall into two categories: direct fluorination of a pre-formed heterocycle or the use of fluorinated building blocks in the synthesis.

Use of Fluorinated Building Blocks : This convergent approach is often preferred and involves incorporating the fluorine or CF3 group at an early stage. For example, trifluoromethyl-containing building blocks, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, can be utilized in condensation reactions to construct the core heterocyclic ring with the trifluoromethyl group already in place. Similarly, trifluoromethyl vinamidinium salts serve as versatile precursors for synthesizing CF3-substituted heterocycles.

Direct Fluorination : This method involves introducing fluorine directly onto the heterocyclic scaffold. Reagents like DMPU/HF (a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride) have proven to be highly effective for the diastereoselective synthesis of 4-fluoropiperidines through a fluoro-Prins reaction. This reagent offers advantages in terms of yield and stereoselectivity compared to classic reagents like pyridine/HF.

The incorporation of these groups significantly alters the molecule's properties. The trifluoromethyl group, for instance, is known to enhance lipophilicity and metabolic stability.

Mechanistic Investigations of this compound Formation and Transformation

Detailed Reaction Mechanisms and Identification of Key Intermediates

Understanding the reaction mechanisms for the formation of tetrahydropyridine derivatives is essential for optimizing synthetic routes and controlling product outcomes. Research has illuminated several pathways, identifying crucial intermediates along the way.

One well-studied pathway is a multi-component domino reaction that forms polysubstituted 1,4,5,6-tetrahydropyridines. This sequence involves a series of transformations in a single pot:

Knoevenagel Condensation : An aldehyde reacts with a C-H acid like malononitrile.

Michael Addition : The product of the first step undergoes addition to an ester of a 3-oxocarboxylic acid.

Mannich Reaction : A subsequent reaction involving ammonia (B1221849) (from ammonium (B1175870) acetate) occurs.

Cyclization and Dehydration : The linear precursor cyclizes. Through careful monitoring of this reaction at room temperature, key intermediates have been isolated. A polysubstituted 2-hydroxypiperidine was identified after 40 minutes, which slowly dehydrated over seven days to form a 3,4,5,6-tetrahydropyridine. This intermediate then underwent a very slow isomerization over four months to yield the final, more stable 1,4,5,6-tetrahydropyridine product.

Another mechanistic pathway involves the transformation of 4-aminotetrahydropyridinylidene salts. Under strong alkaline conditions, these salts are deprotonated and subsequently hydrolyzed to form a 2,3-dihydropyridin-4(1H)-one, which is a tautomer of a tetrahydropyridinone. This ketone is then deprotonated to a resonance-stabilized anion, which can act as a nucleophile, reacting with aldehydes to form aldol intermediates.

A third pathway involves a rhodium(I)-catalyzed C–H activation of an α,β-unsaturated imine, followed by coupling with an alkyne. This generates an azatriene intermediate, which undergoes an in-situ electrocyclization to form a 1,2-dihydropyridine. This dihydropyridine (B1217469) is a key intermediate that can be further transformed.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods offer a powerful lens through which the nuanced structural features of 4-methyl-1,2,5,6-tetrahydropyridin-2-one can be investigated. These techniques provide a detailed picture of atom connectivity, functional group vibrations, electronic transitions, and molecular mass, collectively confirming the compound's identity and offering insights into its electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR for atom connectivity and stereochemistry)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the tetrahydropyridine (B1245486) ring and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the double bond. Protons on the carbon adjacent to the nitrogen (C6) would likely appear downfield. The vinyl proton at C3 would also be in the downfield region. The methyl protons would appear as a singlet or a doublet depending on the coupling with the adjacent proton, and the methylene (B1212753) protons at C5 would likely exhibit complex splitting patterns due to coupling with each other and with the proton at C4.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The olefinic carbons (C3 and C4) would appear in the characteristic range for sp²-hybridized carbons. The carbon of the methyl group would be found in the upfield region of the spectrum. The remaining sp³-hybridized ring carbons (C5 and C6) would have intermediate chemical shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the protons on C5 and the proton at C4. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. HMBC (Heteronuclear Multiple Bond Correlation) would further delineate the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away, such as the correlation between the methyl protons and the C4 carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~170
H3~5.8-6.2~125
C3~125-
C4-~135
H5~2.2-2.6~30
H6~3.3-3.7~45
CH₃~1.8-2.0~20
NH~7.0-8.0-

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the cyclic amide (lactam). The N-H stretching vibration should appear as a broad band in the range of 3200-3400 cm⁻¹. The C=C stretching vibration of the double bond within the ring would likely be observed around 1640-1670 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be present just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-3400 (broad)3200-3400 (weak)
C-H Stretch (sp²)3000-31003000-3100
C-H Stretch (sp³)2850-30002850-3000
C=O Stretch (Amide)1650-1680 (strong)1650-1680 (moderate)
C=C Stretch1640-16701640-1670 (strong)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromism

UV-Vis spectroscopy probes the electronic transitions within a molecule. The this compound molecule contains a conjugated system involving the C=C double bond and the C=O group of the amide, which is expected to give rise to electronic absorptions in the UV region. The primary absorption would likely correspond to a π → π* transition of the conjugated enone system. The position of the maximum absorption wavelength (λmax) would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a hypsochromic (blue) shift or a bathochromic (red) shift of the λmax could be observed, providing insights into the change in dipole moment of the molecule upon electronic excitation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. For this compound (C₆H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for cyclic amides and unsaturated rings would be expected. This could include the loss of CO, the loss of the methyl group, and retro-Diels-Alder type reactions leading to the cleavage of the tetrahydropyridine ring. Studying these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography and Solid-State Structural Studies

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural data. It would confirm the covalent structure, including the positions of all non-hydrogen atoms. The analysis would reveal the conformation of the tetrahydropyridine ring, which is likely to adopt a distorted boat or half-chair conformation to relieve ring strain.

The bond lengths and angles within the molecule would be precisely determined. For instance, the C=O and C=C bond lengths would be consistent with their double bond character, while the C-N and C-C single bonds would have their expected lengths. The geometry around the sp² hybridized carbons of the double bond would be trigonal planar. Furthermore, the crystal packing would be revealed, showing any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, which play a crucial role in the supramolecular architecture of the solid state.

Interactive Data Table: Predicted Bond Parameters from X-ray Crystallography

BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
C=O~1.23O-C2-N~125
C=C~1.34C3-C4-C5~120
C-N~1.35 (amide), ~1.47 (amine)C2-N-C6~120
C-C (sp³-sp³)~1.54H-N-C6~118
C-C (sp²-sp³)~1.50C4-C5-C6~110

Note: These values are predictions based on typical bond lengths and angles for similar structural motifs and may differ in the actual crystal structure.

Conformational Analysis of the Tetrahydropyridine Ring

The non-aromatic, unsaturated six-membered ring of this compound is not planar and is expected to adopt various puckered conformations to minimize steric and torsional strain. The principal conformations available to such rings are typically variations of the chair, boat, and twist-boat (or skew-boat) forms. Due to the presence of a double bond and a planar amide group, the most likely conformations are distorted versions, such as the half-chair or sofa conformation.

In a half-chair conformation, four of the ring atoms are coplanar, while the other two are displaced on opposite sides of the plane. The boat conformation, which is generally less stable due to unfavorable steric interactions between "flagpole" hydrogens, may also exist, particularly in substituted derivatives where other interactions can provide stabilization nih.gov. For instance, in a highly substituted tetrahydropyridine derivative, a distorted boat conformation was observed, stabilized by other molecular interactions nih.gov. The relative energies of these conformations determine the predominant form at equilibrium.

Table 1: Comparison of Typical Ring Conformations in Six-Membered Heterocycles

Conformation Relative Energy (Typical) Key Strain Features
Chair Lowest Staggered bonds, minimal angle/torsional strain
Twist-Boat Higher Reduced flagpole interactions and eclipsing vs. Boat
Boat High Eclipsing of bonds and flagpole steric hindrance

| Half-Chair | Highest | Significant angle and torsional strain |

Note: Relative energies are general and can be significantly altered by ring substituents and heteroatoms.

The specific conformation of this compound would be influenced by the planarizing effect of the C=C double bond and the amide C=O group, making a half-chair or a related distorted conformation highly probable. Computational modeling, such as Density Functional Theory (DFT), would be a powerful tool to calculate the potential energy surface and determine the most stable conformers and the energy barriers for their interconversion.

Supramolecular Assembly and Intermolecular Interactions in Crystal Structures

In the solid state, molecules of this compound are expected to self-assemble into ordered three-dimensional structures through a network of non-covalent interactions. The primary interactions governing its crystal packing would be hydrogen bonds, given the presence of a hydrogen-bond donor (the N-H group of the lactam) and a hydrogen-bond acceptor (the carbonyl oxygen, C=O).

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

For this compound, a Hirshfeld analysis would be expected to reveal the quantitative contributions of the various non-covalent interactions. Based on analyses of similar organic molecules containing C, H, N, and O atoms, the most significant contributions would likely come from H···H, O···H/H···O, and C···H/H···C contacts mdpi.comdesy.de. The O···H/H···O contacts would correspond to the crucial N-H···O hydrogen bonds, while the H···H and C···H/H···C contacts would represent the numerous van der Waals forces.

Table 2: Expected Contributions to Hirshfeld Surface for this compound

Interaction Type Expected Contribution (%) Description
H···H 40 - 50% Represents the majority of van der Waals contacts.
O···H / H···O 20 - 30% Quantifies the key N-H···O hydrogen bonds.
C···H / H···C 15 - 25% Represents weaker C-H···O and C-H···π interactions.
N···H / H···N < 5% Minor contributions from weaker contacts.

| C···C | < 5% | Potential for weak π-π stacking if packing allows. |

Note: This table is illustrative, based on typical values from Hirshfeld analyses of related organic compounds, as specific crystallographic data for the target molecule is not available. nih.govnih.govdesy.de

Tautomeric Equilibrium and Structural Dynamics

Experimental and Theoretical Probes of Keto-Enol Tautomerism

The this compound molecule can theoretically exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. This prototropic tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, converting the amide group into an iminol group (–N=C(OH)–).

Lactam (Keto) Form <=> Lactim (Enol) Form

In the vast majority of simple 2-pyridone and related lactam systems, the equilibrium overwhelmingly favors the lactam (keto) form due to the greater strength of the C=O double bond compared to the C=N double bond. This equilibrium can be investigated using both experimental and computational techniques.

Experimental Probes : Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. In ¹H NMR, the presence of an N-H proton signal would indicate the lactam form, while an O-H signal would signify the lactim form. IR spectroscopy can distinguish the forms by the characteristic C=O stretching vibration of the lactam (typically ~1650-1680 cm⁻¹) versus the C=N and O-H stretches of the lactim.

Theoretical Probes : Quantum chemical calculations, particularly DFT, are widely used to determine the relative stabilities of tautomers. By calculating the Gibbs free energies of the optimized geometries for both the lactam and lactim forms, the equilibrium constant can be predicted orientjchem.orgresearchgate.net. Such studies consistently show the keto form to be significantly more stable in similar heterocyclic systems researchgate.netbiointerfaceresearch.com.

Influence of Solvent and Substituents on Tautomeric Forms

The position of the tautomeric equilibrium, while generally favoring the lactam form, can be influenced by external factors such as the solvent and the nature of substituents on the ring.

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of the two tautomers. Polar protic solvents, like water or methanol, can stabilize both forms by acting as hydrogen-bond donors and acceptors. However, they often stabilize the more polar lactam form to a greater extent, further shifting the equilibrium towards the keto tautomer nih.govmdpi.com. Conversely, in non-polar solvents, intramolecular hydrogen bonding in the enol form (if possible) could provide some stabilization. The solvent effect can be modeled computationally using methods like the Polarizable Continuum Model (PCM) mdpi.comnih.gov.

Substituent Effects : Electron-donating or electron-withdrawing groups attached to the ring can electronically influence the relative stability of the tautomers nih.gov. For this compound, the methyl group is a weak electron-donating group. While its effect is likely to be modest, substituents at other positions could have a more pronounced impact. For instance, an aromatic substituent that could extend conjugation in the enol form might shift the equilibrium more favorably towards that tautomer. Systematic computational studies on substituted purines and other heterocycles have shown that both the position and electronic nature of the substituent can significantly alter tautomeric preferences nih.govnih.gov.

Computational and Theoretical Studies on 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One Analogs

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of organic molecules due to its balance of accuracy and computational cost. nih.govirjweb.com DFT studies on tetrahydropyridine (B1245486) and related pyridinone derivatives have provided detailed information on their molecular geometries, electronic distributions, and potential for various applications.

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. DFT calculations are employed to find the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. nih.gov For cyclic structures like tetrahydropyridine derivatives, this involves determining the preferred ring conformation. Studies on similar tetrahydropyrimidine (B8763341) and dihydropyridine (B1217469) systems reveal that these rings often adopt non-planar conformations, such as boat or twisted-boat forms. researchgate.net The specific conformation is influenced by the nature and position of substituents on the ring. researchgate.net For instance, in some 1,2,3,6-tetrahydropyridine (B147620) derivatives, the ring adopts a flattened boat conformation. nih.gov The stability of different conformers can be compared by their calculated energies, providing insight into the most likely shape of the molecule under given conditions. nih.govresearchgate.net

The conformation of the tetrahydropyridine ring can be puckered, with certain atoms deviating significantly from the mean plane of the ring. nih.gov For example, in a highly functionalized tetrahydropyridine, the ring was found to have a "flatted boat" conformation, with specific carbon atoms puckered out of the least-squares plane defined by the other ring atoms. nih.gov These conformational preferences are crucial as they dictate how the molecule interacts with its environment.

Table 1: Representative Conformational Data for Tetrahydropyridine Analogs
Compound/AnalogRing ConformationKey Dihedral Angles (°)Reference
1,2,3,4-tetrahydropyrimidinone derivativesTwisted BoatNot Specified researchgate.net
Functionalized 1,2,3,6-tetrahydropyridineFlatted BoatNot Specified nih.gov
Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylateDistorted BoatC—N—C—C: 171.8(10) and 161.0(11) nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comimperial.ac.ukwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

For analogs of 4-methyl-1,2,5,6-tetrahydropyridin-2-one, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the electron-rich and electron-poor regions, respectively. DFT calculations, often using functionals like B3LYP, are a common choice for determining these orbital energies and distributions. researchgate.netnih.govnih.gov The choice of functional can significantly impact the calculated HOMO-LUMO gap, with functionals like ωB97XD sometimes providing more accurate predictions compared to the widely used B3LYP. nih.govnih.govreddit.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical hardness value suggests greater stability. irjweb.com

Table 2: Calculated FMO Energies and Reactivity Descriptors for a Representative Pyrimidine Analog
ParameterValue (eV)Reference
EHOMO-6.2967 irjweb.com
ELUMO-1.8096 irjweb.com
HOMO-LUMO Gap (ΔE)4.4871 irjweb.com
Chemical Hardness (η)2.2435 irjweb.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. readthedocs.io The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net

For analogs of this compound, MEP analysis can identify the most reactive sites. For example, in pyridinone structures, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for protonation or interaction with electrophiles. The nitrogen atom's lone pair can also contribute to regions of negative potential. researchgate.net Conversely, hydrogen atoms attached to nitrogen or carbon may exhibit positive potential. The topology of the MEP, including the location of its critical points, can provide a detailed picture of the molecule's reactive surface and help in understanding intermolecular interactions. mdpi.comchemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Chromone-based Hydrazinecarbothioamide Dimer
Donor NBOAcceptor NBOE(2) (kcal/mol)Reference
n1(O15)σ(C13-C46)1.63 researchgate.net
n1(O15)σ(N49-H50)11.05 researchgate.net
n1(O44)σ(C13-C46)1.75 researchgate.net
n1(O44)σ(N20-H21)12.72 researchgate.net

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. nih.gov The key parameters for NLO activity are the first hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects.

Computational methods, particularly DFT, are used to predict the NLO properties of molecules. For analogs of this compound, the presence of the electron-donating nitrogen atom and the electron-withdrawing carbonyl group, separated by a partially unsaturated ring, could give rise to NLO activity. Theoretical calculations can quantify the hyperpolarizability and provide insights into the structure-property relationships that govern NLO response. rsc.org Studies on pyrazine (B50134) derivatives, for example, have shown that the arrangement of donor and acceptor groups significantly influences the magnitude and nature of the NLO response. rsc.org

Advanced Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, bonds, and molecular structure. amercrystalassn.org This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. gla.ac.uknih.gov

Bond critical points (BCPs) are of particular interest, as their properties reveal the nature of the chemical bond. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). nih.govresearchgate.net For covalent bonds, ρ is high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, both ρ and ∇²ρ are typically small and positive. nih.gov

Reduced Density Gradient (RDG) for Weak Interactions

The Reduced Density Gradient (RDG) is a computational method rooted in density functional theory (DFT) that is particularly adept at identifying and visualizing non-covalent interactions (NCIs). These weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial in determining the three-dimensional structure, stability, and interaction profiles of molecules. The RDG analysis is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of non-covalent interactions.

In the study of this compound analogs, RDG analysis can reveal the presence and nature of intramolecular and intermolecular interactions. For instance, it can validate the existence of hydrogen bonds and other weak interactions within the molecular structure. researchgate.net The resulting visualization typically uses a color-coded map, where different colors on an isosurface represent different types of interactions: blue often indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive interactions, such as those found in sterically crowded regions. This detailed mapping of non-covalent forces provides a comprehensive picture of the factors governing the conformational preferences and intermolecular recognition of these pyridinone derivatives.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. amercrystalassn.orgwiley-vch.de QTAIM partitions a molecule into atomic basins based on the zero-flux surfaces of the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de This approach allows for the quantitative characterization of atomic and bond properties.

A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the chemical bond. For instance:

A high value of ρ at the BCP is indicative of a shared-interaction, or covalent bond.

The sign of the Laplacian of the electron density (∇²ρ) at the BCP distinguishes between shared-shell interactions (∇²ρ < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ > 0, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions). muni.cz

For analogs of this compound, QTAIM can be employed to precisely characterize the various bonds within the molecule, including the covalent bonds of the tetrahydropyridine ring and the nature of any intramolecular hydrogen bonds that may form. By calculating properties at the BCPs, researchers can quantify the strength and nature of these interactions, providing a deeper understanding of the molecule's electronic structure. researchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.org ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org Its values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value of 0.5 corresponds to the electron-gas-like pair probability found in metallic bonds. taylorandfrancis.com

The topological analysis of the ELF scalar field partitions the molecular space into basins of attractors, each corresponding to a specific chemical feature. researchgate.net For this compound and its analogs, ELF analysis can provide a chemically intuitive picture of the electron distribution. wikipedia.org It can clearly distinguish between the core and valence electrons and visualize the covalent bonds within the tetrahydropyridine ring and with its substituents. wikipedia.org Furthermore, ELF can be instrumental in studying reaction mechanisms by showing the changes in electron localization during bond formation and breaking. taylorandfrancis.com For example, in cycloaddition reactions, ELF analysis can help to understand the electronic rearrangements that occur at the transition state.

Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful platform for investigating the reactivity and selectivity of chemical reactions, offering insights that can guide synthetic efforts. For this compound analogs, computational methods are particularly valuable for understanding the factors that govern the outcomes of various transformations.

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are a fundamental class of reactions in organic synthesis for the construction of cyclic compounds. When unsymmetrical reactants are involved, the reaction can potentially lead to different regioisomers and stereoisomers. Computational methods, particularly density functional theory (DFT), are widely used to predict and rationalize the regioselectivity and stereoselectivity of these reactions. rsc.orgnih.gov

By calculating the activation energies of all possible reaction pathways, researchers can determine the most favorable route and thus the major product. nih.gov For example, in a [3+2] cycloaddition reaction involving an analog of this compound, computational analysis can be used to compare the energy barriers for the formation of different regioisomeric and stereoisomeric products. rsc.orgmdpi.com Factors influencing this selectivity, such as steric hindrance, orbital overlap, and electrostatic interactions, can be dissected and analyzed at the transition state. nih.gov The insights gained from these computational studies can be crucial for designing highly selective synthetic routes to desired products. rsc.org

Investigation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds (IMHBs) can significantly influence the conformation, physicochemical properties, and reactivity of a molecule. unito.itacs.org Computational chemistry offers a suite of tools to investigate the presence and strength of IMHBs. Geometric criteria, such as the distance and angle between the donor, hydrogen, and acceptor atoms, can be readily obtained from optimized molecular structures.

Beyond simple geometric parameters, more sophisticated analyses can provide deeper insights. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify a bond critical point between the hydrogen atom and the acceptor atom, providing definitive evidence of a hydrogen bond. Furthermore, Natural Bond Orbital (NBO) analysis can quantify the strength of the hydrogen bond by calculating the stabilization energy associated with the interaction between the lone pair of the acceptor and the antibonding orbital of the donor-hydrogen bond. For analogs of this compound, understanding the presence and impact of IMHBs is crucial, as they can lock the molecule into a specific conformation, thereby influencing its biological activity. rsc.orgnih.gov For example, the formation of an IMHB can mask polar groups, potentially enhancing membrane permeability. rsc.org

Molecular Modeling for Biological Target Interactions (Focus on Binding Mechanisms)

Molecular modeling techniques are instrumental in understanding how a ligand, such as an analog of this compound, interacts with its biological target, typically a protein or enzyme. These methods can predict the binding mode of a ligand in the active site of a protein and estimate the binding affinity. nih.gov

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the active site and scoring them based on a force field that approximates the interaction energy. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

For a more dynamic and refined understanding of the binding process, molecular dynamics (MD) simulations can be employed. researchgate.net MD simulations track the movements of the ligand and protein atoms over time, providing insights into the stability of the binding complex and the conformational changes that may occur upon binding. researchgate.net By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds and other crucial interactions that govern the binding mechanism. These computational studies can guide the design of new analogs with improved potency and selectivity by suggesting modifications that enhance the interactions with the biological target. nih.gov

Molecular Docking Studies with Enzyme Active Sites (e.g., MAO-A, MAO-B, AChE, PARP-1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of potential drug candidates within the active sites of enzymes.

Monoamine Oxidase (MAO-A and MAO-B)

Molecular docking studies have been performed on tetrahydropyridine analogs to evaluate their potential as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters. For instance, a densely substituted tetrahydropyridine derivative, ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), was computationally analyzed for its interaction with MAO-A and MAO-B. semanticscholar.org The docking studies revealed favorable binding interaction energies, suggesting efficient association with the target proteins. semanticscholar.org Specifically, the binding energy for FTEAA with MAO-A (PDB ID: 2Z5X) was calculated to be -9.6 kcal/mol, and with MAO-B (PDB ID: 2V5Z) it was -8.8 kcal/mol. semanticscholar.org These negative values indicate a strong binding affinity. semanticscholar.org

The well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its analogs are recognized inhibitors of MAO-B. semanticscholar.org Studies on flexible analogs of MPTP have shown that increased molecular flexibility can enhance reactivity with MAO-B. nih.gov For example, introducing a methylene (B1212753) bridge in N-methyl-4-benzyl-1,2,3,6-tetrahydropyridine improved its reactivity with MAO-B. nih.gov

Acetylcholinesterase (AChE)

While direct molecular docking studies on this compound analogs with acetylcholinesterase (AChE) are not extensively available in the reviewed literature, studies on structurally related piperidine-containing compounds, such as donepezil (B133215) analogs, provide valuable insights. These studies help in understanding the key interactions within the AChE active site. For instance, a novel AChE inhibitor, identified through virtual screening, showed a docking score of -13.560 kcal/mol, indicating a strong binding affinity. researchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1)

Computational studies on various heterocyclic compounds have identified key interactions necessary for the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), a crucial enzyme in DNA repair. Although specific docking data for this compound analogs is limited, research on other inhibitors reveals important binding features. For instance, certain compounds have been identified with strong inhibitory activities, with IC50 values less than 0.2 μM. nih.gov Docking of these inhibitors into the PARP-1 active site highlighted significant hydrogen bonding and hydrophobic interactions. nih.gov Another study on Olaparib analogs, which contain a phthalazinone moiety, also demonstrated potent PARP-1 inhibition. springernature.com

Table 1: Molecular Docking and Inhibition Data for Tetrahydropyridine Analogs and Other Enzyme Inhibitors

Compound/Analog Target Enzyme Binding Energy (kcal/mol) IC50/Ki Source
FTEAA MAO-A -9.6 - semanticscholar.org
FTEAA MAO-B -8.8 - semanticscholar.org
MPTP MAO-A - Ki = 9 µM nih.gov
MPTP MAO-B - Ki = 106 µM nih.gov
Novel AChE Inhibitor AChE -13.560 - researchgate.net
Various PARP-1 Inhibitors PARP-1 - < 0.2 µM nih.gov
Olaparib Analog (5l) PARP-1 - 16.10 ± 1.25 nM springernature.com
Olaparib Analog (5l) BChE - 9.16 ± 0.91 μM springernature.com

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Carbon-Hydrogen Bonds, Alkyl, π-Alkyl, Halide Interactions)

The stability of the ligand-enzyme complex is dictated by a variety of intermolecular interactions.

MAO-A and MAO-B

For the tetrahydropyridine derivative FTEAA, a range of interactions were observed with both MAO-A and MAO-B. These include conventional hydrogen bonds, carbon-hydrogen bonds, alkyl, π-alkyl, and halide interactions. semanticscholar.org In the case of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives, substitution at the 6-position of the tetrahydropyridine ring was found to diminish its potency as a MAO-B inhibitor, although it remained a competitive inhibitor of MAO-A. nih.gov This suggests that steric hindrance at this position interferes with the optimal binding to MAO-B.

AChE

In the active site of AChE, interactions with aromatic residues are crucial. For example, a phytocompound, bisdemethoxycurcumin, was found to interact with Trp285, Tyr340, Trp85, Tyr71, and His446 residues. nih.gov Another analog, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, showed interactions with Tyr123, Tyr336, Tyr340, Phe337, and Trp285. nih.gov

PARP-1

In the active site of PARP-1, hydrogen bonds with residues such as Ser904 and Gly863 are considered indispensable for ligand binding. nih.gov Additionally, hydrophobic interactions with amino acids including Tyr907, Lys903, Ala898, Phe897, and Tyr896 play a significant role in stabilizing the complex. nih.gov

Table 2: Key Intermolecular Interactions of Inhibitors with Target Enzymes

Target Enzyme Interacting Residues Type of Interaction Source
MAO-A/B Not specified Hydrogen bonds, C-H bonds, alkyl, π-alkyl, halide semanticscholar.org
AChE Trp285, Tyr340, Trp85, Tyr71, His446 Not specified nih.gov
AChE Tyr123, Tyr336, Tyr340, Phe337, Trp285 Not specified nih.gov
PARP-1 Ser904, Gly863 Hydrogen bonding nih.gov
PARP-1 Tyr907, Lys903, Ala898, Phe897, Tyr896 Hydrophobic interactions nih.gov

Structure-Activity Relationship (SAR) from a Mechanistic Perspective (e.g., influence of substituents on binding affinity and enzyme inhibition kinetics)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity.

MAO-A and MAO-B

For analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the nature of substituents on the phenyl ring significantly impacts their selectivity and activity towards MAO-A and MAO-B. nih.gov Analogs with small electron-withdrawing groups on the phenyl ring tend to be more selective for MAO-B, whereas those with bulky substituents are preferentially oxidized by MAO-A. nih.gov This suggests that the substrate-binding site of MAO-A is likely larger and can accommodate bulkier groups compared to MAO-B. nih.gov Furthermore, increased molecular flexibility generally enhances reactivity with MAO-B. nih.gov The inhibition of MAO-A by MPTP is competitive and reversible, while its inhibition of MAO-B is noncompetitive and time-dependent, characteristic of a kcat inhibitor that forms a reactive product. nih.gov The introduction of fluorine and trifluoromethyl groups to the core structure of MPTP has been shown to produce better enzyme substrates for both MAO-A and MAO-B. khanacademy.org

AChE

While specific SAR data for this compound analogs are scarce, general principles for AChE inhibitors can be inferred from related compounds. The inhibition mechanism often involves the transfer of a group from the inhibitor to a serine residue in the active site of the enzyme. nih.gov For carbamate (B1207046) inhibitors, this transfer forms a carbamoyl-enzyme complex that is slow to hydrolyze, leading to inhibition. nih.gov

PARP-1

For PARP-1 inhibitors, the presence of a basic amine functionality in the structure tends to enhance potency. nih.gov The inhibition mechanism of many PARP-1 inhibitors involves competition with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site. The potency of these inhibitors is often driven by the extent of the contact surface between the inhibitor and the enzyme, with electrostatic energy and hydrogen bonding playing a supporting role.

Applications and Advanced Research Directions

4-methyl-1,2,5,6-tetrahydropyridin-2-one as a Precursor in Complex Organic Synthesis

The inherent reactivity and structural features of the this compound scaffold make it a versatile starting material in organic synthesis. Chemists utilize it to construct more elaborate molecules with potential pharmacological relevance.

The tetrahydropyridine (B1245486) ring is a fundamental building block for a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The synthesis of these scaffolds is of high interest due to their prevalence in pharmacologically active natural and synthetic products. researchgate.net Synthetic chemists are continually seeking new chemical routes to produce these valuable nitrogen-containing heterocycles. researchgate.net For instance, the core structure can be elaborated through various synthetic transformations to create fused-ring systems. One such approach involves the intramolecular Friedel-Crafts annulation to produce functionalized pyrrolo[3,2,1-ij]quinolin-4-ones. researchgate.net This method allows for the creation of tetracyclic compounds from tetrahydroquinoline carboxylate precursors. researchgate.net

Furthermore, sequential reactions involving aminoalkynes and carbonyls, often facilitated by metal catalysis, represent a powerful strategy for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com This highlights the modularity of using simple, functionalized precursors to build complex molecular diversity. The development of one-pot procedures, such as rhodium-catalyzed C-H activation followed by cyclization and reduction, allows for the highly diastereoselective synthesis of substituted tetrahydropyridines from basic starting materials. nih.gov These methods provide efficient access to complex piperidine (B6355638) derivatives, a class of heterocycles widespread in bioactive compounds and pharmaceuticals. nih.gov

The tetrahydropyridine framework is amenable to the creation of densely functionalized and sterically complex molecules, including spirocycles. Spiro compounds, which feature at least two rings connected by a single atom, are present in many natural products and are a key focus in drug discovery due to their rigid three-dimensional structures. nih.gov The synthesis of these molecules, however, presents a significant challenge. nih.gov

Domino reactions have emerged as a prominent method for accessing spiro compounds efficiently. nih.gov For example, a highly diastereoselective, one-pot reaction has been developed for synthesizing novel spiro-tetrahydroquinoline derivatives. nih.gov A plausible mechanism for such a transformation involves an initial aza-Michael addition followed by a second intramolecular Michael addition to generate the spirocyclic core. nih.gov Research has also focused on creating bifunctional 3-D building blocks with spirocyclic structures for use in fragment-based drug discovery. acs.org These building blocks are designed with rigid sp³-rich bicyclic structures to control the spatial arrangement of functional groups. acs.org

Table 1: Synthetic Approaches to Complex Tetrahydropyridine Derivatives

Product TypeSynthetic StrategyKey Features
Fused HeterocyclesIntramolecular Friedel-Crafts AnnulationEfficient synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones. researchgate.net
Substituted TetrahydropyridinesRhodium-Catalyzed CascadeOne-pot, highly diastereoselective synthesis. nih.gov
Spiro-TetrahydroquinolinesOne-Pot Domino ReactionDiastereoselective formation via sequential Michael additions. nih.gov
3-D Spirocyclic Building BlocksBoronate RearrangementCreates rigid scaffolds for fragment-based drug discovery. acs.org

Role in Radiopharmaceutical Chemistry

The tetrahydropyridine scaffold is crucial in the development of radiotracers for positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and biomedical research.

The incorporation of positron-emitting isotopes, such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), into tetrahydropyridine-based molecules allows for the in vivo imaging of various biological targets. A significant application is in the development of radiotracers for receptors in the central nervous system. For example, an ¹⁸F-labeled dihydropyridinone derivative has been synthesized to image AMPA receptors. nih.gov The radiosynthesis was accomplished through a one-pot, two-step method involving a hypervalent iodine(III) mediated radiofluorination. nih.gov This tracer demonstrated good brain uptake in preclinical imaging studies. nih.gov

Similarly, ¹¹C-labeling is a common strategy. The radiosynthesis of [¹¹C]CPPC, a PET radiotracer for imaging the microglia-specific marker CSF1R, has been described in detail. johnshopkins.edu This process involves the careful synthesis and purification of the final product to ensure it is suitable for human injection. johnshopkins.edu

The efficiency of radiosynthesis is critical due to the short half-lives of PET isotopes. Optimization involves both the synthesis of the non-radioactive precursor molecule and the isotopic labeling step itself. The goal is to achieve high radiochemical yield (RCY), purity, and specific activity in a short amount of time. nih.gov For the synthesis of an ¹⁸F-labeled AMPA receptor tracer, a one-pot method was used to produce the final compound in a 10±2% uncorrected radiochemical yield with high purity and specific activity. nih.gov

The use of stable isotope profiling has also been explored to link final drug products to their specific precursor chemicals, a technique that relies on precise analysis of isotopic fractionation during synthesis. nih.gov For ¹¹C-labeled tracers, production must conform to current Good Manufacturing Practice (cGMP) requirements. johnshopkins.edu Detailed protocols for tracers like [¹¹C]CPPC show that the product can be made with high radiochemical yield (>60 mCi) and high specific activity (>11,435 mCi/μmol) at the end of synthesis. johnshopkins.edu

Table 2: Examples of Tetrahydropyridine-Based Radiotracers

RadiotracerIsotopeTargetKey Synthetic Feature
[(¹⁸F)8]¹⁸FAMPA ReceptorOne-pot, two-step radiosynthesis using a spirocyclic hypervalent iodine(III) mediator. nih.gov
[¹¹C]CPPC¹¹CCSF1R (Microglia Marker)Detailed cGMP protocol ensuring high yield, purity, and specific activity. johnshopkins.edu

Mechanistic Studies of Biological Activity of Related Tetrahydropyridine Scaffolds

Understanding the mechanism of action is fundamental to drug development. For tetrahydropyridine-based compounds, this involves studying their interactions with biological targets at a molecular level. LIM Kinases (LIMK1 and LIMK2), which are key regulators of the cytoskeleton, have become promising targets for inhibitors with a tetrahydropyridine core. nih.gov To understand how these inhibitors work, homology models and co-crystallization studies are used to visualize the binding mode within the kinase's active site. nih.gov Such structure-activity relationship (SAR) studies have led to the generation of potent and selective LIMK inhibitors. nih.govresearchgate.net

In other cases, tetrahydropyrimidine (B8763341) derivatives have been evaluated for a range of biological activities, including antimicrobial and anticancer effects. mdpi.com Studies on the most active compounds delve into their influence on the cell cycle to determine the mechanism of their cytotoxic activity. mdpi.com For example, certain compounds were found to induce apoptosis and arrest the cell cycle in cancer cell lines. mdpi.com Computational studies using density functional theory have also been employed to clarify the reaction mechanisms for constructing polycyclic structures from tetrahydropyridine precursors, providing detailed information about transition-state structures. researchgate.net

Enzyme Inhibition Mechanisms

There is currently no specific information available in the scientific literature detailing the mechanisms of enzyme inhibition by this compound for Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), or Poly(ADP-ribose) Polymerase-1 (PARP-1). While related tetrahydropyridine structures have been investigated as inhibitors for enzymes like MAO and PARP-1, these findings cannot be directly attributed to this compound. For instance, studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have shown interactions with MAO, but this is a structurally distinct compound. nih.govnih.govacs.orgnih.gov

Receptor Binding Mechanisms

Similarly, a detailed understanding of the receptor binding mechanisms of this compound at Muscarinic Acetylcholine Receptors, GABA_C Receptors, Dopamine Receptors, or Serotonin Receptors is not documented in available research. Research has been conducted on other tetrahydropyridine derivatives, such as (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid, which acts as a GABA_C receptor antagonist, but this is not the compound . nih.govnih.gov The role of the tetrahydropyridine scaffold has been noted in the development of ligands for various receptors, but specific binding data for this compound is absent.

Structure-Based Ligand Design and Pharmacophore Elucidation for Specific Biological Targets

No published studies were found that focus on the structure-based ligand design or pharmacophore elucidation specifically involving this compound. The principles of pharmacophore modeling are widely applied in drug discovery to identify essential structural features for biological activity, but their application to this specific compound has not been reported. nih.govnih.gov

Analytical Derivatization Techniques

Enhancing Detection and Quantification in Chromatography (e.g., TLC, LC-MS/MS)

There is no information available regarding the use of this compound in analytical derivatization to enhance its detection or quantification via chromatographic methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). General derivatization techniques are used to improve the analytical properties of various compounds, but their specific application to this compound is not described in the literature. nih.govresearchgate.netresearchgate.net

Development of Novel Derivatization Reagents and Methodologies

No research has been found on the development of novel derivatization reagents or methodologies based on the this compound structure. The development of new derivatization agents is an ongoing area of analytical chemistry, but this specific compound has not been reported as a basis for such reagents. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One

The tetrahydropyridin-2-one scaffold, a core structural motif present in numerous natural products and pharmacologically active molecules, continues to attract significant attention in medicinal and organic chemistry. eresearchco.comnih.gov As researchers delve deeper into its potential, several key areas of future investigation are emerging. These avenues focus on developing more efficient and selective synthetic methods, applying sophisticated analytical techniques for deeper understanding, designing novel analogs to probe biological systems, and leveraging computational power to accelerate discovery.

Q & A

Basic Research Questions

Q. What are efficient synthetic protocols for 4-methyl-1,2,5,6-tetrahydropyridin-2-one derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) using arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones are effective for synthesizing structurally diverse pyridinone derivatives. For fluorinated analogs, methods like trifluoromethylation via radical pathways or nucleophilic substitution can be employed. Reaction optimization (e.g., solvent selection, temperature, and catalyst use) is critical for yield improvement .

Q. Which spectroscopic techniques are recommended for characterizing tetrahydropyridinone derivatives?

  • Methodological Answer : Comprehensive characterization requires a combination of techniques:

  • IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches.
  • NMR (¹H, ¹³C, ¹⁹F) for structural elucidation, including regiochemistry and fluorinated substituents.
  • HRMS for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What in vivo models are appropriate for evaluating acute toxicity of tetrahydropyridinone derivatives?

  • Methodological Answer : Use Sprague-Dawley rats or CD-1 mice for acute toxicity studies. Administer compounds intraperitoneally or orally, followed by monitoring mortality, behavioral changes, and histopathological analysis. Dose-response curves and LD₅₀ calculations via software like GraphPad Prism ensure robust data interpretation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing substituted tetrahydropyridinone derivatives be addressed?

  • Methodological Answer : To control stereochemistry:

  • Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in asymmetric synthesis.
  • Use diastereoselective reactions with bulky substituents to bias ring closure.
  • Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in biological activity data for tetrahydropyridinone derivatives?

  • Methodological Answer : Discrepancies often arise from isomerism or impurities. Solutions include:

  • Rigorous purification (e.g., column chromatography, recrystallization).
  • Separate testing of isomers (e.g., cis/trans) to isolate bioactive forms.
  • Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can SAR studies optimize neurotoxicity profiling of tetrahydropyridinone derivatives?

  • Methodological Answer : Focus on substituent effects:

  • Introduce electron-withdrawing groups (e.g., -CF₃) to modulate bioavailability.
  • Use MPTP (a neurotoxic analog) as a reference compound in dopaminergic neuron models.
  • Employ mitochondrial complex I inhibition assays to predict parkinsonian potential .

Q. What methodologies validate the selectivity of tetrahydropyridinone derivatives in targeting biochemical pathways?

  • Methodological Answer : Combine in vitro and in vivo approaches:

  • Kinase profiling panels to assess off-target effects.
  • Knockout models (e.g., CRISPR/Cas9) to confirm pathway specificity.
  • PET imaging in animal models to track compound distribution and binding .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .
  • Neurotoxicity studies require alignment with MPTP-induced parkinsonism models for translational relevance .
  • Fluorinated derivatives demand specialized ¹⁹F NMR and stability testing under physiological conditions .

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